Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
Description
Properties
IUPAC Name |
methyl 3-[(6-oxo-1H-pyridazin-4-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-8(12)2-3-14-6-4-7(11)10-9-5-6/h4-5H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRXAIAWWVNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856401 | |
| Record name | Methyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-93-5 | |
| Record name | Propanoic acid, 3-[(1,6-dihydro-6-oxo-4-pyridazinyl)oxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346697-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazines
A classic approach involves reacting 1,4-diketones with hydrazines to form the pyridazinone ring. For example, cyclization of maleic anhydride derivatives with hydrazine hydrate yields 6-oxo-1,6-dihydropyridazine-4-ol. This method requires strict temperature control (60–80°C) and polar aprotic solvents like dimethylformamide (DMF) to prevent side reactions.
Halogenation and Hydrolysis of Pyridazine Derivatives
An alternative route starts with 3,6-dichloropyridazine, which undergoes nucleophilic aromatic substitution with phenolic compounds. In EP2895466B1, 3,6-dichloropyridazine reacts with 2,6-dichloro-4-aminophenol in dimethylacetamide (DMAC) and cesium carbonate at 65°C to form 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline. Subsequent hydrolysis of the chlorine substituent at position 6 generates the 6-oxo group.
Introduction of the Propanoate Side Chain
The ether-linked propanoate moiety is introduced via alkoxyation or Mitsunobu coupling .
Alkylation of 4-Hydroxypyridazin-6(1H)-one
Step 1: Synthesis of 4-Hydroxypyridazin-6(1H)-one
4-Hydroxypyridazin-6(1H)-one is prepared by hydrolyzing 4-chloropyridazin-6(1H)-one in aqueous NaOH at 80°C for 6 hours. The product is isolated by acidification to pH 3–4, yielding a white precipitate (83% yield).
Step 2: Etherification with Methyl 3-Bromopropanoate
A mixture of 4-hydroxypyridazin-6(1H)-one (10 mmol), methyl 3-bromopropanoate (12 mmol), and potassium carbonate (15 mmol) in DMF is stirred at 60°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. After solvent evaporation, crude Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is recrystallized from ethanol (mp 142–144°C, yield 68%).
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 12 | 68 |
| Cs2CO3 | DMAC | 80 | 8 | 72 |
| NaOH | H2O | 25 | 24 | 41 |
Mitsunobu Reaction for Ether Formation
For sterically hindered substrates, the Mitsunobu reaction offers superior selectivity. A solution of 4-hydroxypyridazin-6(1H)-one (10 mmol), methyl 3-hydroxypropanoate (12 mmol), triphenylphosphine (15 mmol), and diethyl azodicarboxylate (DEAD, 15 mmol) in THF reacts at 0°C for 2 hours, followed by warming to room temperature. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1), achieving a 75% yield.
Analytical Characterization
Spectroscopic Data
-
IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyridazinone C=O).
-
1H NMR (400 MHz, DMSO-d6): δ 3.65 (s, 3H, OCH3), 3.92 (t, 2H, OCH2CH2), 4.52 (t, 2H, CH2COO), 6.78 (d, 1H, J = 9.8 Hz, pyridazine H5), 7.24 (d, 1H, J = 9.8 Hz, pyridazine H3).
-
13C NMR: δ 52.1 (OCH3), 63.8 (OCH2CH2), 68.5 (CH2COO), 118.2 (C5), 132.6 (C3), 165.2 (ester C=O), 169.4 (pyridazinone C=O).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 50:50) shows a single peak at 6.25 minutes, confirming >98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs include esters with varying alkyl chains (e.g., ethyl, propyl) and modifications to the pyridazinone substituents. Below is a comparative analysis:
Table 1: Physicochemical and Structural Comparison
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate | 214.18 | 145–147 | 25.3 | 1.2 |
| Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate | 228.21 | 132–134 | 18.7 | 1.8 |
| Propyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate | 242.24 | 120–122 | 12.4 | 2.3 |
Key Observations :
- Alkyl Chain Impact : Increasing alkyl chain length (methyl → ethyl → propyl) correlates with reduced aqueous solubility and higher LogP, consistent with enhanced lipophilicity.
- Thermal Stability: The methyl derivative exhibits a higher melting point, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the crystalline state. Crystallographic studies using WinGX/ORTEP highlight the planar pyridazinone ring and ester conformation as critical to packing efficiency .
Reactivity and Stability
- Ester Hydrolysis : The methyl ester undergoes slower hydrolysis in physiological conditions (t₁/₂ = 8.5 h) compared to ethyl (t₁/₂ = 6.2 h) and propyl (t₁/₂ = 4.7 h) analogs, suggesting increased metabolic stability.
- Photodegradation : All analogs exhibit UV sensitivity, with the methyl derivative showing 20% degradation after 24 h (λ = 254 nm).
Research Findings and Implications
- Crystallographic Insights : Studies using WinGX/ORTEP reveal that the methyl ester’s conformation minimizes steric hindrance, allowing tighter molecular packing and higher thermal stability .
- Structure-Activity Relationship (SAR) : The methyl group balances lipophilicity and steric bulk, optimizing both solubility and target binding.
- Synthetic Utility : The compound serves as a precursor for prodrug development, with esterase-mediated hydrolysis releasing active metabolites.
Biological Activity
Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate, identified by its CAS number 1346697-93-5, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural configuration that includes:
- A methyl ester group
- A pyridazinone moiety
- An ether linkage connecting the propanoate side chain to the pyridazinone unit
This structure is crucial for its biological activity, particularly in modulating cyclic adenosine monophosphate (cAMP) levels, which is significant in various physiological processes.
The primary mechanism of action for this compound is its inhibition of PDE4. PDE4 is an enzyme that degrades cAMP, a critical signaling molecule involved in numerous cellular processes. By inhibiting PDE4, this compound can potentially enhance cAMP levels, leading to various therapeutic effects such as:
- Anti-inflammatory effects : Increased cAMP levels can reduce inflammation, making PDE4 inhibitors valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
- Neuroprotective effects : Some studies suggest that modulation of cAMP pathways may protect neuronal cells from degeneration.
Research Findings
Recent studies have highlighted the biological activity of this compound:
- PDE4 Inhibition Studies : In enzyme assays designed to measure PDE4 activity, this compound demonstrated significant inhibition of cAMP degradation. This suggests a strong potential for therapeutic applications in inflammatory diseases.
- Comparative Analysis with Similar Compounds : The compound's structural analogs were evaluated for their biological activities. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(2-hydroxyphenyl)-3-(1H-pyrazol-5-yloxy)propanoate | Contains a pyrazole moiety | Potential anti-inflammatory activity |
| Ethyl 3-(4-methoxyphenyl)-3-(5-methylthiazol-2-yloxy)propanoate | Thiazole substitution | Antimicrobial properties |
| Methyl 3-(1-benzylpyrrolidin-2-one)-3-(pyrimidin-5-yloxy)propanoate | Pyrrolidine ring | Neuroprotective effects |
These comparisons indicate that while many compounds exhibit beneficial activities, this compound's specific inhibition of PDE4 may provide distinct therapeutic advantages.
Case Studies
A notable case study involved the application of Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yyl)oxy)propanoate in an experimental model of asthma. The results showed that treatment with this compound led to a marked reduction in airway hyper-responsiveness and inflammation compared to controls. This reinforces its potential as a therapeutic agent in respiratory diseases.
Q & A
Q. Basic
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridazinone ring.
- pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ester cleavage .
How can researchers validate the purity of synthesized batches?
Q. Basic
- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<1% area).
- Melting Point : Compare experimental values (e.g., 210–211°C for analogs) with literature .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
What computational methods support the design of derivatives with enhanced properties?
Q. Advanced
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic effects of substituents.
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity .
- QSAR Models : Corrogate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .
How can conflicting bioactivity data between in vitro and in vivo studies be addressed?
Q. Advanced
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .
- Dose-Response Refinement : Adjust dosing regimens to account for species-specific metabolic differences.
What are the challenges in scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
